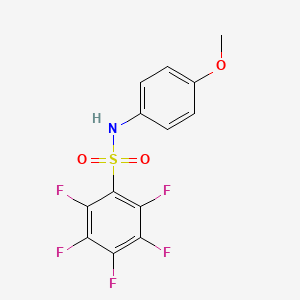
3-(2,4-Diphenylphenyl)-1,3-diphenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Diphenylphenyl)-1,3-diphenylprop-2-en-1-one is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a complex arrangement of phenyl groups and a prop-2-en-1-one backbone, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Diphenylphenyl)-1,3-diphenylprop-2-en-1-one typically involves the condensation of appropriate aromatic aldehydes with acetophenone derivatives under basic conditions. The reaction is often catalyzed by bases such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent system. The reaction mixture is refluxed for several hours, and the product is isolated by recrystallization from suitable solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Diphenylphenyl)-1,3-diphenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-(2,4-Diphenylphenyl)-1,3-diphenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to engage in π-π interactions with aromatic residues in proteins, potentially inhibiting or modulating their activity. Additionally, its ability to undergo redox reactions may contribute to its biological effects by influencing cellular oxidative stress levels .
Comparison with Similar Compounds
Similar Compounds
1-Benzoyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine: Shares structural similarities but differs in its benzodiazepine core.
2,4-Disubstituted thiazoles: Exhibit similar aromatic substitution patterns but contain a thiazole ring.
1,2,4-Triazole-containing scaffolds: Feature nitrogen heterocycles and are known for their diverse biological activities.
Uniqueness
3-(2,4-Diphenylphenyl)-1,3-diphenylprop-2-en-1-one stands out due to its unique combination of phenyl groups and a prop-2-en-1-one backbone, which imparts distinct chemical reactivity and potential applications. Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
189516-55-0 |
|---|---|
Molecular Formula |
C33H24O |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
3-(2,4-diphenylphenyl)-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C33H24O/c34-33(28-19-11-4-12-20-28)24-32(27-17-9-3-10-18-27)30-22-21-29(25-13-5-1-6-14-25)23-31(30)26-15-7-2-8-16-26/h1-24H |
InChI Key |
JVQKYJDGNARWLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=CC(=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalene-1,2-dicarbaldehyde](/img/structure/B12574410.png)
![N-{2-Chloro-4-[(oxiran-2-yl)methoxy]phenyl}acetamide](/img/structure/B12574414.png)
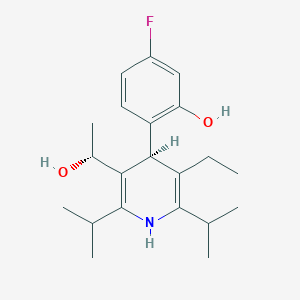
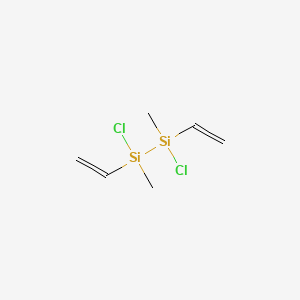
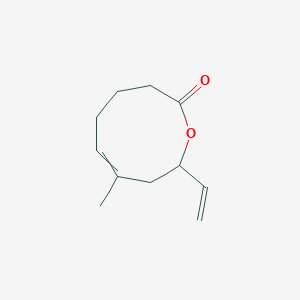
![1-Oxaspiro[4.5]dec-2-ene-3-carbonitrile, 2-amino-4,4-diphenyl-](/img/structure/B12574451.png)
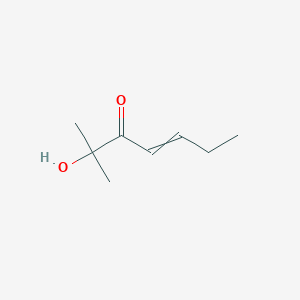
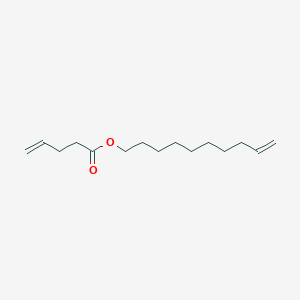
![2-[(4S)-4-(Cyclohexylmethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B12574462.png)
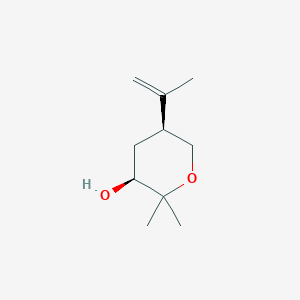

![Silane, tris(1-methylethyl)[(5-methyl-2-furanyl)oxy]-](/img/structure/B12574465.png)
